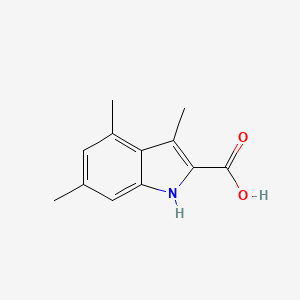

N2-环戊基-5-硝基嘧啶-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nitropyrimidine compounds involves various chemical reactions, including aminolysis, cycloadditions, and substitutions. For instance, the aminolysis of 1-methyl-5-nitropyrimidin-2(1H)-one has been reported to furnish diimines of nitromalonaldehyde in good yields, demonstrating the reactivity of nitropyrimidine derivatives towards nucleophilic attack by amines (Nishiwaki, Tohda, & Ariga, 1996). Additionally, solution-phase synthesis techniques have been employed to create tetrasubstituted purines from derivatives like 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, showcasing the versatility of nitropyrimidine compounds in synthetic chemistry (Hammarström, Meyer, Smith, & Talamas, 2003).

Molecular Structure Analysis

The molecular and crystal structures of nitropyrimidine derivatives have been extensively studied, revealing intricate details about their geometric configurations and intermolecular interactions. Research on symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, highlights the influence of molecular-electronic structures on their chemical behavior and hydrogen bonding patterns (Quesada, Marchal, Melguizo, Low, & Glidewell, 2004).

Chemical Reactions and Properties

Nitropyrimidine compounds participate in various chemical reactions, demonstrating a wide range of reactivity towards different reagents. For instance, the utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine in synthesizing highly substituted purines illustrates the compound's role in regiocontrolled solution and solid-phase synthesis, underscoring its significance in creating complex molecular architectures (Hammarström, Smith, Talamas, Labadie, & Krauss, 2002).

Physical Properties Analysis

The physical properties of nitropyrimidine derivatives, such as melting points, solubility, and crystalline structures, are crucial for understanding their behavior in different environments. Studies on the crystal structures of compounds like 2-amino-5-nitropyrimidine reveal detailed insights into their packing, hydrogen-bond patterns, and intermolecular forces, which are essential for predicting their stability and reactivity (Aakeröy, Nieuwenhuyzen, & Price, 1998).

Chemical Properties Analysis

The chemical properties of nitropyrimidine derivatives, including their acidity, basicity, and reactivity towards various reagents, are defined by their molecular structure. The interplay of molecular, molecular-electronic, and supramolecular structures in compounds such as symmetrically 4,6-disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines provides a comprehensive understanding of their chemical behavior (Quesada et al., 2004).

科学研究应用

合成和化学反应

- 一项研究详细介绍了四氢叶酸C6-立体异构体的合成,包括手性N1-保护的邻二胺与氨基酸的缩合反应,展示了硝基嘧啶衍生物在合成高对映纯度复杂分子方面的多功能性(Bailey, Chandrasekaran, & Ayling, 1992)。

- 关于2-二烷基氨基嘧啶-7(8H)-酮及其5-N-氧化物的研究引入了一种利用4-(2-氰基乙酰胺基)-5-硝基嘧啶的新合成途径,突出了在特定条件下创造新的嘧啶衍生物的重要性(Tennant & Yacomeni, 1975)。

- 另一项研究展示了5-酰基嘧啶-4-硫酮与脂肪族二胺在Ni(II)和Co(II)盐存在下的络合反应,导致新金属配合物的合成。这项工作为材料科学中嘧啶衍生物的电化学性质和潜在应用提供了见解(Beloglazkina等,2005)。

分子结构和性质

- 已确定了三氯化钴(III)的fac-三(5-乙酰基-2,4-二甲基嘧啶-6-硫醇)的分子结构,提供了有关嘧啶衍生物的电子结构和键合特性的宝贵数据,有助于设计配位化合物(Beloglazkina等,2005)。

在药物合成和材料科学中的应用

- 从二氨基嘧啶衍生物衍生的N-芳基三唑基和咪唑基嘧啶和吡啶的合成研究揭示了硝基嘧啶衍生物在开发新药物的治疗潜力中的皮质释放因子受体结合亲和力化合物(Chorvat et al., 1999)。

未来方向

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies . This suggests that “N2-cyclopentyl-5-nitropyrimidine-2,4-diamine” and similar compounds may have potential future applications in the medical and pharmaceutical fields .

属性

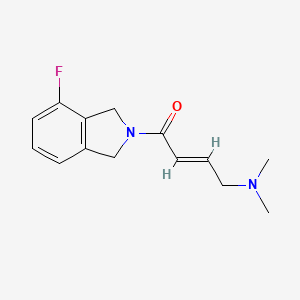

IUPAC Name |

2-N-cyclopentyl-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O2/c10-8-7(14(15)16)5-11-9(13-8)12-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHUOSCLHYKSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=C(C(=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-cyclopentyl-5-nitropyrimidine-2,4-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2494912.png)

![N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2494913.png)

![5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2494914.png)

![Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate](/img/structure/B2494915.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494916.png)

![N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea](/img/structure/B2494917.png)

![1,7-dimethyl-3-(3-methylbutyl)-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494921.png)

![7-(4-bromophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494926.png)

![6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2494931.png)

![1-(2-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2494932.png)